1,1'-Biphenyl, 2'-methoxy-2,4-dinitro-
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Overview
Description
1,1’-Biphenyl, 2’-methoxy-2,4-dinitro- is an organic compound with the molecular formula C13H10N2O5 It is a derivative of biphenyl, where the biphenyl core is substituted with methoxy and dinitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2’-methoxy-2,4-dinitro- typically involves the nitration of 1,1’-Biphenyl, 2’-methoxy-. The nitration process introduces nitro groups at specific positions on the biphenyl ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at controlled temperatures to ensure the selective introduction of nitro groups.
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 2’-methoxy-2,4-dinitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2’-methoxy-2,4-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
1,1’-Biphenyl, 2’-methoxy-2,4-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2’-methoxy-2,4-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The methoxy group can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Biphenyl, 2,2’-dinitro-
- 1,1’-Biphenyl, 4-methyl-2,2’-dinitro-
- 1,1’-Biphenyl, 2,2’-diiodo-4,4’-dinitro-
- 2,4’-dinitro-1,1’-biphenyl
Uniqueness
1,1’-Biphenyl, 2’-methoxy-2,4-dinitro- is unique due to the presence of both methoxy and dinitro groups on the biphenyl core. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
106166-21-6 |
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Molecular Formula |
C13H10N2O5 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C13H10N2O5/c1-20-13-5-3-2-4-11(13)10-7-6-9(14(16)17)8-12(10)15(18)19/h2-8H,1H3 |
InChI Key |
QPACBGJIRNORGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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